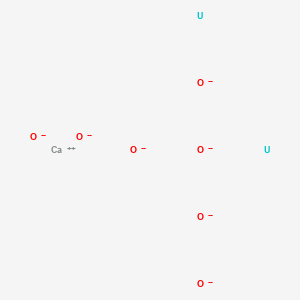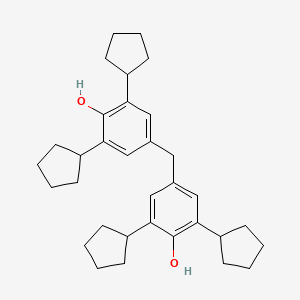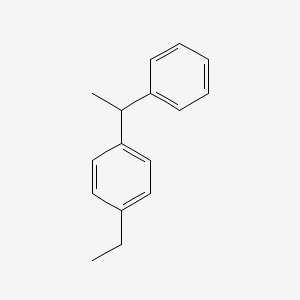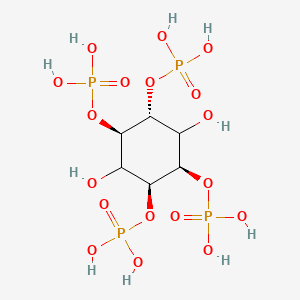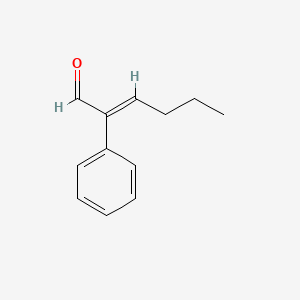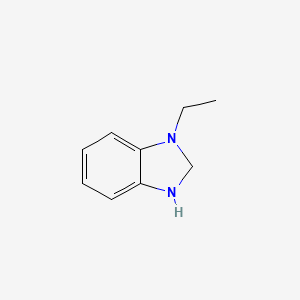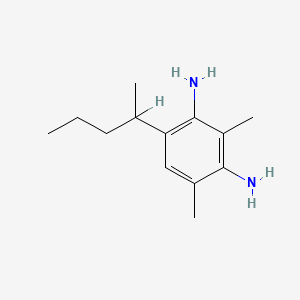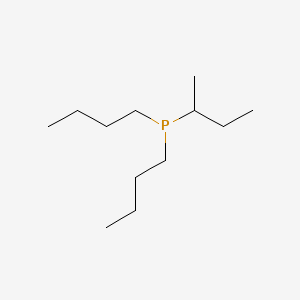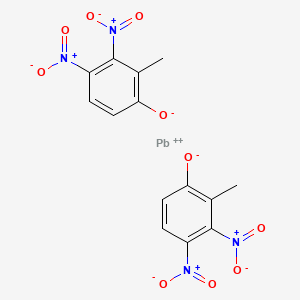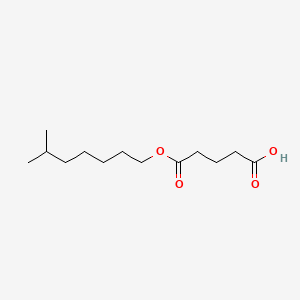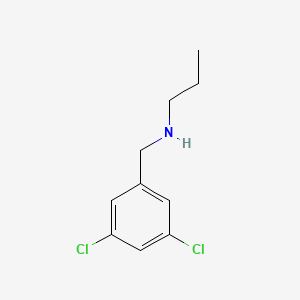
2-(5-Methylhexyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylhexyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a pyridine ring substituted with a 5-methylhexyl group at the second position. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylhexyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 5-methylhexyl halides under basic conditions. This reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. For example, a continuous flow setup using a column packed with Raney® nickel and a low boiling point alcohol like 1-propanol at high temperature can produce 2-methylpyridines efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Methylhexyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(5-Methylhexyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in coordination chemistry.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylhexyl)pyridine involves its interaction with specific molecular targets. In biological systems, pyridine derivatives can interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Pyridine: The parent compound with a simple six-membered ring containing one nitrogen atom.
2-Methylpyridine: A pyridine derivative with a methyl group at the second position.
5-Methylhexylpyridine: A pyridine derivative with a 5-methylhexyl group at a different position.
Uniqueness: 2-(5-Methylhexyl)pyridine is unique due to the specific positioning of the 5-methylhexyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties .
Propiedades
Número CAS |
94278-29-2 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-(5-methylhexyl)pyridine |
InChI |
InChI=1S/C12H19N/c1-11(2)7-3-4-8-12-9-5-6-10-13-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Clave InChI |
WXZQNHOHMPCZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


